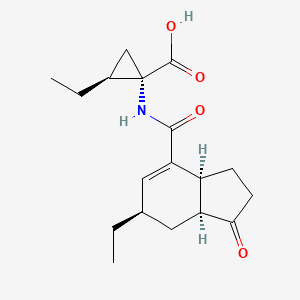
Coronatine
Vue d'ensemble
Description
La coronatine est une phytotoxine produite par la bactérie Pseudomonas syringae. Elle joue un rôle significatif dans les interactions plante-pathogène en mimant les hormones végétales et en manipulant les mécanismes de défense des plantes. Structurellement, la this compound est composée de deux composants distincts : l'acide coronafacique et l'acide coronamique, qui sont liés par une liaison amide .
Applications De Recherche Scientifique
Coronatine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyketide biosynthesis and cyclopropane amino acid chemistry.
Biology: Investigated for its role in plant-pathogen interactions and its ability to manipulate plant hormone signaling pathways.
Medicine: Explored for its potential to modulate immune responses and as a lead compound for developing new therapeutic agents.
Industry: Utilized in agriculture to study plant defense mechanisms and develop strategies for crop protection
Mécanisme D'action
Target of Action
Coronatine (COR) is a toxin produced by the bacterium Pseudomonas syringae. Its primary targets are the F-box protein This compound INSENSITIVE 1 (COI1) and jasmonate ZIM-domain proteins (JAZs) . These proteins are involved in a wide range of physiological processes, including plant growth, development, and stress response .
Mode of Action
this compound induces the protein-protein interaction between COI1 and JAZs in the presence of inositol phosphate . This interaction leads to the degradation of JAZs and the release of the JAZ-repressed transcription factors . This compound-O-methyloxime (COR-MO) prevents the binding of COI1-JAZ, acting as an antagonist for the jasmonate signaling pathway . The conformation of JAZ1 is different in response to the binding with the antagonist . Antagonists lose hydrogen bond interaction with certain amino acids in JAZ1 and COI1, which results in the rotation of the sidechain of an amino acid in JAZ1, causing it to lose interaction with 1,5-InsP .
Biochemical Pathways
this compound affects multiple hormone signaling pathways. It is a functional analogue of the bioactive hormone jasmonate . It has been shown to inhibit the ABA signal transduction pathway in guard cells, which is linked to pathogen-associated molecular pattern (PAMP)-induced stomatal closure . It also uses the plant jasmonate (JA) receptor this compound-insensitive 1 (COI1) to activate multiple NAC transcription factors, which then regulate salicylic acid metabolic genes, preventing the accumulation of salicylic acid .
Pharmacokinetics
It’s known that this compound is a secondary metabolite produced byPseudomonas syringae . It’s also known that this compound can manipulate the signaling of plant hormones, which can counteract defense responses .
Result of Action
this compound has a significant impact on the molecular and cellular effects of the host plant. It inhibits stomatal closure by influencing reactive oxygen species (ROS) synthesis, by NADPH oxidases . It also induces increases in the content of hydroxycinnamic acids, such as caffeic acid, isoferulic acid, ρ-coumaric acid, sinapic acid, and phytosterols, such as campesterol and β-sitosterol .
Action Environment
Environmental factors can influence the action of this compound. For instance, temperature has a highly significant effect on this compound synthesis . In vitro studies have shown that this compound biosynthesis is temperature-dependent . .
Analyse Biochimique
Biochemical Properties
Coronatine plays a significant role in various biochemical reactions within plants. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the jasmonate receptor complex, which includes the COI1 protein. This compound binds to this receptor, mimicking the action of JA-Ile, and activates the jasmonate signaling pathway. This interaction leads to the modulation of various downstream genes involved in plant defense and stress responses .
Cellular Effects
This compound has profound effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways, gene expression, and cellular metabolism. This compound treatment has been shown to enhance drought tolerance in tobacco plants by maintaining higher leaf relative water content and better photosynthetic performance under stress conditions . It also affects the expression of numerous genes involved in hormone signal transduction, carbohydrate metabolism, and photosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the jasmonate receptor complex, leading to the activation of the jasmonate signaling pathway. This activation results in the transcriptional regulation of various genes associated with plant defense and stress responses. This compound also influences enzyme activity, such as the inhibition of protease inhibitors, which are involved in plant defense against herbivores .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound treatment leads to the induction of specific metabolic pathways and the accumulation of bioactive compounds such as phenolics and phytosterols . The stability and degradation of this compound in laboratory conditions can influence its long-term effects on cellular function. For example, this compound-treated plants exhibit changes in gene expression and metabolic profiles over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with toxic effects, including alterations in root anatomical structure and increased levels of oxidative stress markers such as superoxide dismutase and catalase . These studies highlight the importance of determining the optimal dosage to minimize adverse effects while maximizing the beneficial outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of secondary metabolites. It activates the phenolic and phytosterol biosynthetic pathways, leading to the production of compounds such as caffeic acid, isoferulic acid, and β-sitosterol . These metabolic changes contribute to the overall stress tolerance and defense mechanisms in plants.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, this compound’s interaction with the jasmonate receptor complex facilitates its transport to specific cellular compartments where it exerts its effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound can effectively interact with its target proteins and modulate cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la coronatine implique plusieurs étapes, commençant par la préparation de l'acide coronafacique et de l'acide coronamique. L'acide coronafacique est synthétisé par une série de réactions de polykétide synthétase, tandis que l'acide coronamique est dérivé d'un précurseur d'acide aminé cyclopropane. L'étape finale implique le couplage de ces deux composants via la formation d'une liaison amide dans des conditions de réaction spécifiques .
Méthodes de production industrielle : La production industrielle de this compound implique généralement des procédés de fermentation utilisant des souches génétiquement modifiées de Pseudomonas syringae. Ces souches sont optimisées pour produire des rendements élevés de this compound dans des conditions contrôlées, notamment une température, un pH et une disponibilité des nutriments spécifiques .
Analyse Des Réactions Chimiques
Types de réactions : La coronatine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques modifiées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, affectant potentiellement son interaction avec les récepteurs végétaux.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des activités biologiques modifiées, qui peuvent être utilisés pour étudier la relation structure-activité du composé .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la biosynthèse des polykétides et la chimie des acides aminés cyclopropane.
Biologie : Étudiée pour son rôle dans les interactions plante-pathogène et sa capacité à manipuler les voies de signalisation des hormones végétales.
Médecine : Explorée pour son potentiel à moduler les réponses immunitaires et comme composé de tête pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisée en agriculture pour étudier les mécanismes de défense des plantes et développer des stratégies de protection des cultures
5. Mécanisme d'action
La this compound exerce ses effets en mimant l'hormone végétale acide jasmonique. Elle se lie au récepteur COI1 des plantes, conduisant à l'activation des voies de signalisation du jasmonate. Cette manipulation permet à la bactérie de supprimer les réponses de défense des plantes et de promouvoir l'infection. Les cibles moléculaires de la this compound comprennent divers facteurs de transcription et enzymes impliqués dans la défense des plantes .
Comparaison Avec Des Composés Similaires
La coronatine est unique en raison de sa structure à deux composants et de sa capacité à imiter l'acide jasmonique. Des composés similaires comprennent :
Jasmonate de méthyle : Une hormone végétale avec des fonctions de signalisation similaires.
Acide coronafacique : L'un des composants de la this compound, qui a également une activité biologique en soi.
Acide coronamique : L'autre composant de la this compound, contribuant à son activité globale.
La this compound se distingue par sa structure combinée, qui améliore sa capacité à manipuler la signalisation hormonale végétale plus efficacement que ses composants individuels ou d'autres composés similaires.
Propriétés
IUPAC Name |
(1S,2S)-1-[[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBNISRFNDECK-CZSBRECXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)N[C@]3(C[C@@H]3CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977826 | |
| Record name | Coronatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62251-96-1 | |
| Record name | Coronatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coronatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coronatine, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCR4XUE8VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



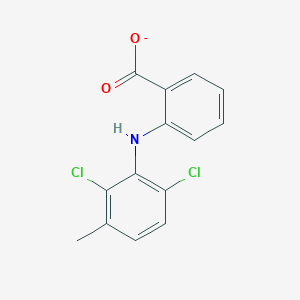


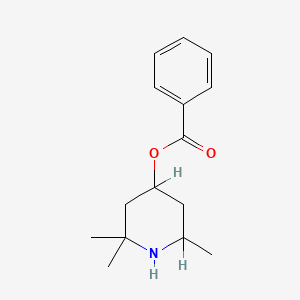
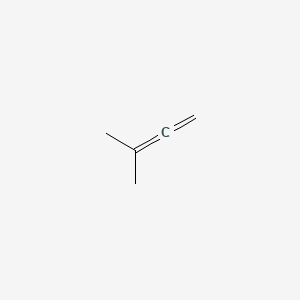



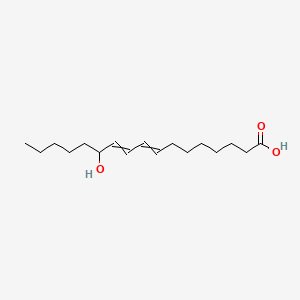
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)

